(1-(Pyridin-2-yl)cyclopropyl)methanamine
Overview
Description
(1-(Pyridin-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C₉H₁₂N₂ It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can form complexes with other molecules, such as ruthenium, which may influence its interaction with biological targets .
Biochemical Pathways
Similar compounds have been found to exhibit anti-hiv activity, suggesting potential involvement in viral replication pathways .
Result of Action
Biochemical Analysis
Biochemical Properties
(1-(Pyridin-2-yl)cyclopropyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. These interactions often involve the formation of stable complexes with target proteins, leading to changes in their activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method includes the reaction of pyridine with cyclopropyl bromide in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using a suitable amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(1-(Pyridin-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(1-(Pyridin-2-yl)methanamine): This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
(1-(Pyridin-2-yl)ethylamine): Similar to (1-(Pyridin-2-yl)cyclopropyl)methanamine but with an ethyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s reactivity and interaction with molecular targets. This structural feature can enhance its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
(1-pyridin-2-ylcyclopropyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYWXWONVPWAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651840 | |
Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812640-83-8 | |
Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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